molecular formula C14H20N6O B5687791 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide

カタログ番号 B5687791
分子量: 288.35 g/mol
InChIキー: DTXZYIOHLFYVJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of kinase inhibitors and has been found to target the spleen tyrosine kinase (SYK) pathway.

作用機序

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide exerts its pharmacological effects by inhibiting the activity of SYK, which is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. SYK is involved in the activation of B cell receptors (BCRs), T cell receptors (TCRs), and Fc receptors (FcRs), which are essential for the function of immune cells. N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide binds to the ATP-binding pocket of SYK and prevents its activation, thereby blocking downstream signaling pathways and inhibiting the activation of immune cells.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has been found to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the activation of B cells, T cells, and macrophages, which are involved in the pathogenesis of autoimmune diseases and cancer. N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has also been found to suppress the production of inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta, which are responsible for the inflammatory response in various diseases.

実験室実験の利点と制限

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has several advantages for lab experiments. It has high potency and selectivity for SYK inhibition, which makes it an ideal tool for studying the SYK pathway. The compound has also been found to have good pharmacokinetic properties, which enables it to be administered orally or intravenously. However, N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has some limitations for lab experiments. The compound has low solubility in water, which can make it challenging to formulate for in vivo studies. Additionally, N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has not yet been tested in clinical trials, which limits its potential clinical applications.

将来の方向性

Several future directions can be explored for N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide. The compound can be further optimized for its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety profile. N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide can also be tested in clinical trials to evaluate its potential therapeutic applications in various diseases. Additionally, the compound can be used as a tool for studying the SYK pathway and its role in various diseases. Overall, N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.

合成法

The synthesis of N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials are 2-ethyl-5-pyrimidinecarboxylic acid and 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propylamine. These two compounds are reacted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product, N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide. The purity of the compound is then verified using various analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and HPLC (high-performance liquid chromatography).

科学的研究の応用

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The compound has shown promising results in inhibiting the SYK pathway, which plays a critical role in the activation of immune cells and the production of inflammatory cytokines. N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has been found to suppress the activation of B cells, T cells, and macrophages, which are involved in the pathogenesis of autoimmune diseases and cancer.

特性

IUPAC Name

N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2-ethylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c1-4-13-16-8-12(9-17-13)14(21)15-6-5-7-20-11(3)18-10(2)19-20/h8-9H,4-7H2,1-3H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXZYIOHLFYVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NCCCN2C(=NC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。